

GW 766994 (CAS No. 408303-43-5): A Technical Guide for Researchers

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An In-depth Review of the Selective CCR3 Antagonist for Inflammatory Airway Diseases

Abstract

GW 766994 is a potent, selective, and orally active competitive antagonist of the C-C chemokine receptor 3 (CCR3). This receptor is a key mediator in the recruitment of eosinophils, a hallmark of allergic inflammatory diseases such as asthma and eosinophilic bronchitis. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and available preclinical and clinical data for **GW 766994**. Detailed experimental methodologies for key assays are described, and quantitative data are summarized to facilitate further research and development efforts.

Introduction

Eosinophilic inflammation is a critical component in the pathophysiology of allergic asthma. The recruitment and activation of eosinophils in the airways are primarily mediated by the interaction of eotaxins (CCL11, CCL24, CCL26) with the CCR3 receptor on the eosinophil surface. Consequently, antagonism of the CCR3 receptor has been a major focus for the development of novel anti-inflammatory therapies for asthma. **GW 766994** emerged as a promising small molecule antagonist of CCR3, demonstrating high affinity and selectivity. This document consolidates the available technical information on **GW 766994** to serve as a resource for researchers in immunology, respiratory diseases, and drug development.



Chemical and Physical Properties

A summary of the key chemical and physical properties of GW 766994 is presented in Table 1.

Property	Value
CAS Number	408303-43-5
Molecular Formula	C21H24Cl2N4O3
Molecular Weight	451.35 g/mol
IUPAC Name	4-[[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methyl]amino]carbonyl]amino]methyl]benzamide
Synonyms	GW766994, GW-766994
Solubility	Soluble in DMSO

Mechanism of Action and Signaling Pathway

GW 766994 functions as a selective and competitive antagonist of the CCR3 receptor. By binding to CCR3, it blocks the downstream signaling cascades initiated by the binding of its natural ligands, such as eotaxin (CCL11).

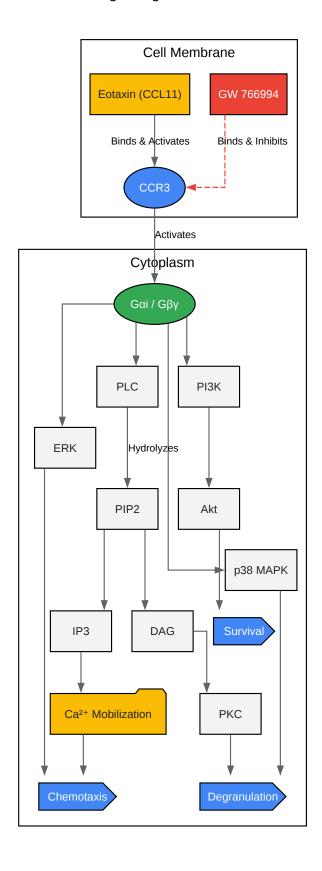
CCR3 Signaling Pathway

The binding of eotaxins to the G-protein coupled receptor CCR3 initiates a cascade of intracellular events. This includes the activation of heterotrimeric G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Furthermore, CCR3 activation is known to engage the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 pathways. These signaling cascades are crucial for eosinophil



chemotaxis, degranulation, and survival. **GW 766994**, by blocking the initial ligand-receptor interaction, inhibits these downstream signaling events.





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Figure 1: Simplified CCR3 Signaling Pathway and the inhibitory action of GW 766994.

Quantitative Data

The available quantitative data for **GW 766994** are summarized in the tables below.

Table 2: In Vitro Activity

Assay	Value	Description
Binding Affinity (pKi)	7.86	Negative logarithm of the inhibitory constant (Ki) determined in a radioligand binding assay.
Binding Affinity (Ki)	13.8 nM	Inhibitory constant representing the affinity of GW 766994 for the CCR3 receptor.
Functional Inhibition	10 μΜ	Concentration at which GW 766994 was shown to reverse CCL11-induced activation of CDK5 in hippocampal neurons.

Table 3: Clinical Trial Data (NCT01160224)

Parameter	Finding
Dosage	300 mg twice daily for 10 days.
Sputum and Blood Eosinophils	No significant reduction was observed.[1]
Airway Hyperresponsiveness (PC20)	A modest but statistically significant improvement (0.66 doubling dose) was noted.[1]
Asthma Control Questionnaire (ACQ)	A modest improvement of 0.43 was observed.[1]
Receptor Occupancy	Plasma concentrations were consistent with >90% receptor occupancy.[1]

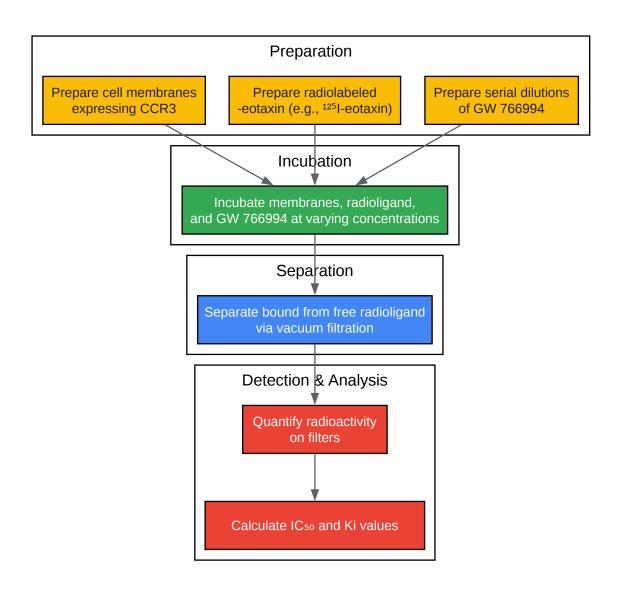


Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization of **GW 766994** are provided below. These are representative protocols based on standard practices in the field.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of **GW 766994** for the CCR3 receptor.



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Figure 2: Workflow for a competitive radioligand binding assay.

Methodology:

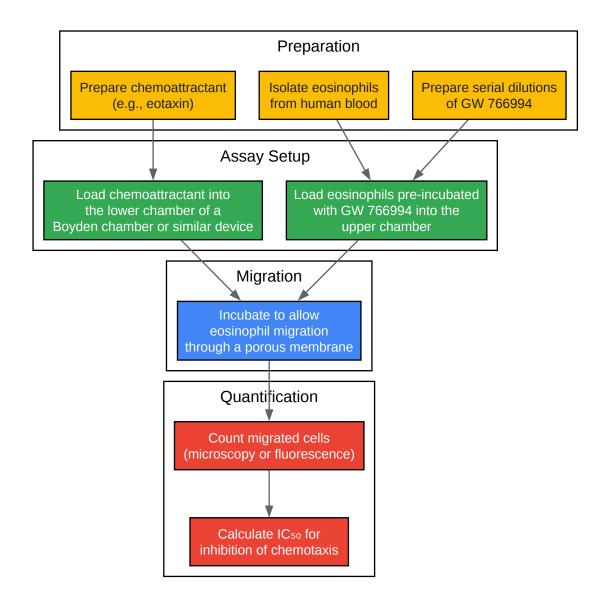


- Membrane Preparation: Membranes from cells stably expressing human CCR3 are prepared by homogenization and centrifugation.
- Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) is used.
- Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin) and varying concentrations of **GW 766994**.
- Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
- Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
- Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Eosinophil Chemotaxis Assay

This functional assay assesses the ability of **GW 766994** to inhibit eosinophil migration towards a chemoattractant.





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Figure 3: Workflow for an eosinophil chemotaxis assay.

Methodology:

- Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation and negative selection.
- Pre-incubation: Isolated eosinophils are pre-incubated with various concentrations of GW
 766994 or vehicle control.



- Chemotaxis Chamber: A chemotaxis chamber (e.g., a 96-well multi-well chamber with a porous membrane) is used. The lower wells are filled with a solution containing a chemoattractant like eotaxin.
- Cell Seeding: The pre-incubated eosinophils are placed in the upper wells.
- Incubation: The chamber is incubated (e.g., for 1-2 hours at 37°C in a 5% CO₂ incubator) to allow the eosinophils to migrate through the membrane towards the chemoattractant.
- Quantification: The number of migrated cells in the lower chamber is quantified, for example,
 by cell counting using a microscope or by using a fluorescent dye and a plate reader.
- Data Analysis: The percentage inhibition of chemotaxis at each concentration of **GW 766994** is calculated, and the IC₅₀ value is determined.

Conclusion

GW 766994 is a well-characterized, potent, and selective antagonist of the CCR3 receptor. While it demonstrated high receptor occupancy in a clinical setting, its efficacy in reducing eosinophil counts in the airways of asthmatic patients was limited. However, the observed modest improvements in airway hyperresponsiveness and asthma control suggest that CCR3 antagonism may have effects beyond simply blocking eosinophil recruitment. This technical guide provides a foundational resource for researchers interested in further exploring the therapeutic potential of CCR3 antagonists and the role of this receptor in inflammatory diseases. The provided experimental frameworks can be adapted for the evaluation of novel CCR3-targeting compounds.

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References

 1. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed







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